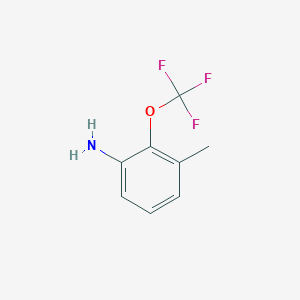

3-Methyl-2-(trifluoromethoxy)aniline

Description

3-Methyl-2-(trifluoromethoxy)aniline is an organic compound belonging to the trifluoromethylbenzene series It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

3-methyl-2-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C8H8F3NO/c1-5-3-2-4-6(12)7(5)13-8(9,10)11/h2-4H,12H2,1H3 |

InChI Key |

KWNMPLHZFAXIHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with concentrated hydrochloric acid in ethanol. The reaction mixture is refluxed for 24 hours, followed by concentration in vacuo and dilution with water. The resulting mixture is then basified with sodium hydroxide solution and extracted with ether. The ether extract is washed, dried, and purified by distillation under reduced pressure .

Industrial Production Methods

Industrial production of 3-Methyl-2-(trifluoromethoxy)aniline typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Nitro derivatives of 3-Methyl-2-(trifluoromethoxy)aniline.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The incorporation of trifluoromethoxy groups into pharmaceutical compounds has been shown to enhance their pharmacological properties. Specifically, trifluoromethoxy-substituted anilines are valuable in the development of drugs due to their ability to improve solubility, metabolic stability, and protein-ligand interactions .

Case Study: Synthesis of Analgesics

3-Methyl-2-(trifluoromethoxy)aniline can be utilized in the synthesis of analgesic compounds. For instance, it may serve as a precursor in the synthesis of flunixin, a non-steroidal anti-inflammatory drug (NSAID), through a reaction with 2-chloronicotinate in ethylene glycol . This highlights its potential role in developing pain management medications.

1.2 Mechanistic Studies

Research has demonstrated that the introduction of trifluoromethoxy groups can significantly alter the electronic properties of compounds. For example, mechanistic studies indicate that these modifications can enhance binding affinity and metabolic stability, which are crucial for drug efficacy .

Agrochemical Applications

2.1 Pesticide Development

The unique properties of trifluoromethoxy-substituted compounds have made them attractive candidates for agrochemical applications. These compounds often exhibit improved efficacy and reduced toxicity compared to their non-fluorinated counterparts.

Case Study: Trifluoromethylated Herbicides

Trifluoromethylated anilines have been explored for their potential use in herbicides. Their enhanced lipophilicity and metabolic stability allow for better absorption and prolonged action within plant systems .

Material Science Applications

3.1 Electronic Materials

The incorporation of trifluoromethoxy groups into organic materials is beneficial for designing electronic devices. These groups can modify the physical properties of materials, such as increasing melting points and lowering surface tension, which are advantageous for various applications in electronics .

Case Study: Organic Photovoltaics

Research has indicated that trifluoromethoxy-substituted materials could enhance the performance of organic photovoltaic devices by improving charge transport properties and overall efficiency .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

2-Fluoro-3-(trifluoromethyl)aniline: Contains a fluorine atom in addition to the trifluoromethyl group.

2-(Trifluoromethyl)aniline: Lacks the methyl group present in 3-Methyl-2-(trifluoromethoxy)aniline.

Uniqueness

3-Methyl-2-(trifluoromethoxy)aniline is unique due to the presence of both a trifluoromethoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Biological Activity

3-Methyl-2-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

3-Methyl-2-(trifluoromethoxy)aniline features a trifluoromethoxy group, which is known for its electron-withdrawing properties. This characteristic can enhance the compound's lipophilicity and influence its interaction with biological targets.

Synthesis

The synthesis of 3-Methyl-2-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto an aniline backbone. Various methods, including electrophilic aromatic substitution and nucleophilic substitution reactions, are employed to achieve this functionalization. The trifluoromethoxy group can be introduced using reagents such as trifluoromethyl silane or trifluoromethanesulfonyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds similar to 3-Methyl-2-(trifluoromethoxy)aniline. For instance, derivatives containing trifluoromethyl groups have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Antiproliferative Activity of Trifluoromethylated Anilines

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 8q | HeLa | 83 | Inhibition of tubulin polymerization |

| 8r | MDA-MB-231 | 101 | Induction of apoptosis via mitochondrial pathway |

| 8s | A549 | 91 | Cell cycle arrest at G2/M phase |

The biological activity of 3-Methyl-2-(trifluoromethoxy)aniline can be attributed to its interaction with cellular targets such as tubulin. The presence of the trifluoromethoxy group enhances binding affinity, leading to significant inhibition of microtubule dynamics. This results in disrupted mitotic spindle formation during cell division, ultimately triggering apoptotic pathways in cancer cells .

Case Studies

- In Vitro Studies : A study evaluated the effects of various aniline derivatives on cancer cell lines. Compounds with a trifluoromethoxy substituent exhibited enhanced potency compared to their non-fluorinated counterparts, demonstrating a consistent trend across multiple cell lines .

- In Vivo Studies : Research involving zebrafish embryos showed that certain derivatives could significantly inhibit tumor growth, providing a promising avenue for further preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.